REACTION_CXSMILES
|
Cl.[CH3:2][O:3][CH2:4][CH2:5][NH:6]N.[CH2:8]([O:10][C:11](=[O:19])[C:12](=O)[CH:13]=[CH:14][N:15](C)C)[CH3:9]>C(O)C>[CH2:8]([O:10][C:11]([C:12]1[N:6]([CH2:5][CH2:4][O:3][CH3:2])[N:15]=[CH:14][CH:13]=1)=[O:19])[CH3:9] |f:0.1|
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
Cl.COCCNN
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C=CN(C)C)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (80 ml) and dilute sodium carbonate solution (40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown gum
|
Type
|
CUSTOM
|
Details
|
This material was chromatographed on silica gel (30 g)
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N(N=CC1)CCOC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |